molecular formula C6H8ClNO2 B6170446 3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole CAS No. 2649023-25-4

3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole

Cat. No. B6170446
CAS RN: 2649023-25-4
M. Wt: 161.6
InChI Key:
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Description

Oxazoles are a class of heterocyclic aromatic organic compounds that contain an oxygen and a nitrogen atom separated by one carbon . Oxadiazoles are similar, but they contain two nitrogen atoms and an oxygen atom in a five-membered ring .


Synthesis Analysis

Oxazoles can be synthesized through various methods, including the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis from cyanohydrins and aldehydes . For oxadiazoles, the most common synthetic method is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of oxazoles and oxadiazoles consists of a five-membered ring with an oxygen atom and one or two nitrogen atoms .


Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions, including direct arylation and alkenylation . They can also react with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Physical And Chemical Properties Analysis

Oxazoles are less basic than imidazoles, with a pKa of 0.8 for the conjugate acid . They are also less aromatic than thiazoles .

Mechanism of Action

The mechanism of action of these compounds in biological systems often involves binding to biological targets based on their chemical diversity .

Safety and Hazards

The safety and hazards associated with these compounds can vary, but they generally require careful handling due to their reactivity .

Future Directions

In the field of drug discovery, there is significant interest in developing new synthetic strategies for oxazoles and oxadiazoles, given their presence in many commercially available drugs . This includes exploring metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole involves the reaction of 2-chloromethylfuran with hydroxylamine hydrochloride and sodium acetate in acetic acid to form 3-(chloromethyl)furoxan. This intermediate is then reacted with 2-aminophenol in ethanol to yield the final product.", "Starting Materials": [ "2-chloromethylfuran", "hydroxylamine hydrochloride", "sodium acetate", "acetic acid", "2-aminophenol", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-chloromethylfuran (1.0 g, 9.0 mmol) in acetic acid (10 mL) and add hydroxylamine hydrochloride (1.2 g, 18 mmol) and sodium acetate (1.5 g, 18 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Filter the mixture to remove any solids and evaporate the solvent under reduced pressure to obtain 3-(chloromethyl)furoxan as a yellow oil.", "Step 3: Dissolve 3-(chloromethyl)furoxan (1.0 g, 6.0 mmol) and 2-aminophenol (0.8 g, 7.2 mmol) in ethanol (20 mL) and reflux the mixture for 4 hours.", "Step 4: Cool the mixture to room temperature and filter the precipitated product. Wash the product with ethanol and dry under vacuum to obtain 3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole as a white solid." ] }

CAS RN

2649023-25-4

Product Name

3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole

Molecular Formula

C6H8ClNO2

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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